2-Fluoropyridine-5-carbonyl chloride
Overview
Description
2-Fluoropyridine-5-carbonyl chloride is an organic compound with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol . This compound is extensively employed in various scientific applications, particularly in the synthesis of heterocyclic compounds, amides, esters, and sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyridine-5-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-5-nitropyridine with fluorinating agents such as fluoroboric acid or potassium fluoride, followed by chlorination using thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-fluoropyridine-5-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Hydrolysis: Requires aqueous acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Carboxylic Acids: Produced through hydrolysis.
Scientific Research Applications
2-Fluoropyridine-5-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-5-carbonyl chloride is primarily based on its ability to form strong covalent bonds with nucleophiles. The electron-withdrawing fluorine atom enhances the reactivity of the carbonyl chloride group, facilitating nucleophilic attack and subsequent substitution reactions . This property makes it an effective reagent in organic synthesis, allowing for the formation of various functionalized products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine-5-carbonyl chloride
- 2-Bromopyridine-5-carbonyl chloride
- 2-Iodopyridine-5-carbonyl chloride
Uniqueness
2-Fluoropyridine-5-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity and stability, making it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
6-fluoropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCOANFUVSCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562325 | |
Record name | 6-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65352-94-5 | |
Record name | 6-Fluoropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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